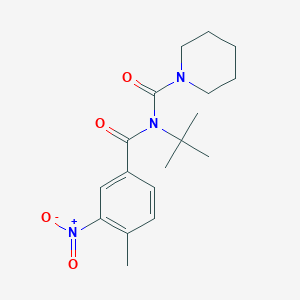

N-tert-butyl-N-(4-methyl-3-nitrobenzoyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-N-(4-methyl-3-nitrobenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-13-8-9-14(12-15(13)21(24)25)16(22)20(18(2,3)4)17(23)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHFWXUSPWKHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C(=O)N2CCCCC2)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-tert-butyl-N-(4-methyl-3-nitrobenzoyl)piperidine-1-carboxamide, often referred to as a piperidine derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a piperidine ring, a tert-butyl group, and a nitrobenzoyl moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Molecular Structure

- Molecular Formula : C17H23N3O4

- Molecular Weight : 333.4 g/mol

- CAS Number : 899950-85-7

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. Specifically, it has shown cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- U-937 (acute monocytic leukemia)

Case Studies and Research Findings

-

Cytotoxicity Assays :

- A study reported that the compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Flow cytometry analysis confirmed that the compound induces apoptosis in cancer cells, characterized by increased p53 expression and caspase-3 activation .

- Structure-Activity Relationship (SAR) :

Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against specific enzymes relevant in cancer progression:

- Cathepsin K Inhibition :

Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 | ~10 | Induction of apoptosis via p53 activation |

| Cytotoxicity | MDA-MB-231 | Not specified | Apoptosis induction |

| Enzyme Inhibition | Cathepsin K | Not specified | Competitive inhibition |

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a piperidine-carboxamide scaffold with several derivatives, differing in substituents and functional groups. Key comparisons include:

4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 25)

- Structure : Piperidine-1-carboxamide with a chloro-substituted benzodiazolyl group and 4-iodophenyl.

- Key Differences : Replaces the nitrobenzoyl group with a benzodiazolyl moiety and iodine substituent.

- Activity : Reported as a potent inhibitor of 8-oxo-guanine DNA glycosylase, highlighting the role of halogen substituents (Cl, I) in enhancing target binding .

N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole-5-yl)diacylhydrazine Derivatives

- Structure : Features a 1,2,3-thiadiazole ring instead of nitrobenzoyl.

- Activity : Demonstrated herbicidal and fungicidal activity, suggesting heterocyclic substituents modulate bioactivity .

PF3845 and PF750 (Piperidine-1-carboxamide Derivatives)

- Structure: PF3845 includes trifluoromethylpyridinyl and benzyl groups; PF750 has a quinolinylmethyl substituent.

- Key Differences: Bulky aromatic groups (quinoline, trifluoromethylpyridine) enhance interactions with hydrophobic protein pockets.

- Activity : PF3845 and PF750 are GPCR/ion channel modulators, underscoring the scaffold’s versatility in targeting diverse receptors .

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Structure : Piperidine with acetyl and tert-butyl carbamate groups.

- Key Differences : Lacks the nitrobenzoyl moiety; acetyl group may improve solubility.

- Synthetic Relevance: Intermediate in drug synthesis (e.g., isoquinoline derivatives), emphasizing the utility of tert-butyl carbamate as a protecting group .

Comparative Data Table

Critical Analysis

- Electronic Effects : The nitro group in the target compound may enhance electrophilicity compared to chloro (Compound 25) or thiadiazole derivatives, influencing reactivity or metabolic pathways .

- Steric Considerations : The tert-butyl group likely improves metabolic stability by shielding the carboxamide bond, a feature shared with PF3845/PF750 but absent in smaller analogs like trimethylenediamine derivatives .

- Synthetic Challenges : highlights the use of tert-butyl carbamate as a transient protecting group, suggesting that the nitrobenzoyl group in the target compound may require specialized coupling conditions to avoid side reactions .

Preparation Methods

Synthetic Routes Overview

The synthesis of N-tert-butyl-N-(4-methyl-3-nitrobenzoyl)piperidine-1-carboxamide can be approached through several pathways, primarily involving amide coupling reactions, carbamoylation methods, and acylation strategies. Each approach presents distinct advantages depending on starting materials availability, scalability requirements, and desired purity profiles.

Amide Coupling Approach

The amide coupling approach represents one of the most direct methods for synthesizing the target compound. This strategy typically involves the reaction between an activated 4-methyl-3-nitrobenzoic acid derivative and a pre-formed tert-butyl piperidine-1-carboxamide.

Reagent Selection

Several coupling reagents have proven effective for similar compounds, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) showing particular promise.

Based on evidence from analogous reactions, the following protocol can be proposed:

- Activation of 4-methyl-3-nitrobenzoic acid with HATU in the presence of DIPEA (N,N-Diisopropylethylamine) in dichloromethane

- Addition of tert-butyl piperidine-1-carboxamide to form the target amide bond

- Purification through column chromatography or recrystallization

The coupling reaction mechanism involves the formation of an activated ester intermediate that enhances the electrophilicity of the carboxylic acid, facilitating nucleophilic attack by the amine component.

Alternative Coupling Systems

Other effective coupling systems documented for similar compounds include:

- EDC/HOBt (1-hydroxybenzotriazole) combination

- HATU/HOAt (1-hydroxy-7-azabenzotriazole) in DCM (dichloromethane)

- Benzotriazol-1-ol with EDC hydrochloride

These systems offer varying levels of efficiency and selectivity depending on the specific structural features of the reactants. For instance, benzotriazol-1-ol combined with EDC hydrochloride has been successfully employed for coupling reactions involving piperidine derivatives with carboxylic acids.

Carbamoylation Route

The carbamoylation route offers an alternative strategy that focuses on forming the carbamoyl linkage between the piperidine and tert-butylamine components first, followed by acylation with the 4-methyl-3-nitrobenzoyl group.

Isocyanate Intermediate Formation

A key step in this approach involves the generation of an isocyanate intermediate:

- Treatment of piperidine with triphosgene and triethylamine to form a piperidine isocyanate

- Reaction of the isocyanate with tert-butylamine to yield the carbamoyl intermediate

- Acylation with 4-methyl-3-nitrobenzoyl chloride to obtain the target compound

This method draws from protocols where "the amino group of memantine was transformed to isocyanate in the presence of triphosgene and triethylamine," as documented in similar synthetic pathways.

One-pot Carbamoylation

An alternative one-pot approach involves:

- Reaction of Boc-protected piperidine with tert-butylamine

- Deprotection of the Boc group

- In situ carbamoylation and subsequent acylation

This streamlined process may offer advantages in terms of overall yield and reduced purification requirements.

Boc-Piperidine Derivatization

Another viable approach involves the derivatization of Boc-protected piperidine:

Synthesis from Boc-Piperidine

Starting with commercially available 1-(tert-butoxycarbonyl)piperidine:

- Conversion to the corresponding carboxamide via reaction with tert-butylamine

- Acylation with 4-methyl-3-nitrobenzoyl chloride

- Purification and isolation of the desired product

This approach mirrors documented methods for synthesizing structurally related compounds, where "tert-butyl 4-[(3-methanesulfonyl-propyl)-methyl-amino]-piperidine-l-carboxylic acid tert-butyl ester" was prepared through stepwise functionalization of piperidine derivatives.

Reaction Conditions Optimization

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. The following parameters significantly impact the efficiency of this compound synthesis.

Solvent Selection

The choice of solvent plays a critical role in reaction efficiency. Based on documented protocols for similar compounds, the following solvents have proven effective:

| Solvent | Advantages | Limitations | Suitable For |

|---|---|---|---|

| Dichloromethane (DCM) | Excellent solubility, room temperature reactions | Environmental concerns | Coupling reactions |

| Acetonitrile (MeCN) | Good thermal stability, polar reactions | Higher cost | Heating/reflux conditions |

| N,N-Dimethylformamide (DMF) | High boiling point, polar aprotic | Difficult removal | Nucleophilic substitutions |

| Tetrahydrofuran (THF) | Versatile, anhydrous conditions | Peroxide formation | Organometallic reactions |

| Ethanol/Water mixtures | Environmentally friendly | Limited substrate solubility | Base-catalyzed reactions |

For the amide coupling approach, dichloromethane has demonstrated particular effectiveness, as seen in protocols where "compound 1c (1 equivalent) in dichloromethane, compound 13a (1.5 eq.) was added sequentially with HOAT (1.5 eq.), HATU (2 eq.), DIPEA (6 eq.), stirred at room temperature for 12 hours".

Temperature Considerations

Temperature control significantly impacts reaction kinetics and selectivity:

| Temperature Range | Benefits | Potential Issues | Application |

|---|---|---|---|

| 0-5°C | Minimizes side reactions | Slower reaction rates | Initial coupling steps |

| Room temperature (20-25°C) | Balanced reactivity | Moderate selectivity | Most coupling reactions |

| Elevated (65-85°C) | Accelerated reactions | Potential decomposition | Nucleophilic substitutions |

| Reflux conditions | Overcoming energy barriers | Thermal degradation | Challenging couplings |

For instance, nucleophilic substitution reactions involving piperidine derivatives have been successfully conducted at elevated temperatures: "HUeNIG base (28.03 g, 0.217 mol) is added to the solution... in dry AcCN (200 mL) and stirred for 30 h at 65° C".

Base Selection

The choice of base is crucial for controlling reactivity and minimizing side reactions:

| Base | Characteristics | Optimal Use Case | Notes |

|---|---|---|---|

| DIPEA (Hünig's base) | Hindered, non-nucleophilic | Coupling reactions | Prevents competitive acylation |

| Potassium carbonate | Inorganic, mild | Nucleophilic substitutions | Good for heterogeneous reactions |

| Triethylamine | Volatile, organic | Isocyanate formation | Readily removable |

| Sodium hydroxide | Strong, inorganic | Hydrolysis reactions | May cause racemization |

| Cesium fluoride | Highly ionic | Difficult substitutions | Enhanced nucleophilicity |

Potassium carbonate has proven particularly effective in similar reactions: "A mixture of 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester and toluene-4-sulfonic acid 3-methanesulfonyl-propyl ester was heated in MeCN in the presence of potassium carbonate".

Purification Methodologies

Purification of this compound requires careful consideration of the compound's physicochemical properties and potential impurity profiles.

Chromatographic Techniques

Column chromatography represents a primary purification method:

| Technique | Stationary Phase | Mobile Phase | Applications |

|---|---|---|---|

| Flash chromatography | Silica gel | EtOAc/hexane gradients | Crude product purification |

| HPLC | C18 reversed phase | Acetonitrile/water | Analytical and preparative |

| Automated systems (CombiFlash) | Pre-packed columns | Optimized gradients | Scale-up purification |

Evidence for the effectiveness of these approaches comes from documented purifications of similar compounds: "Purification by silica flash chromatography using 0% EtOAc in heptane with a gradient increasing to 50% ethyl acetate afforded tert-butyl 4-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl-methyl-amino]piperidine-1-carboxylate (1.15g, 2.9mmol, 79%) as a pale yellow/clear oil".

Crystallization and Precipitation

Crystallization offers advantages for larger-scale purification:

| Method | Solvent System | Technique | Advantages |

|---|---|---|---|

| Cooling crystallization | DCM/hexane | Slow cooling | High purity |

| Anti-solvent precipitation | DCM/water | Layer addition | Good recovery |

| Trituration | DCM | Direct trituration | Removes impurities |

For similar compounds, trituration has proven effective: "The crude material was triturated with DCM to afford 0.011 g (0.023 mmol, 17% yield) of the title compound as a white solid".

Analytical Characterization

Comprehensive characterization of this compound is essential for confirming structural identity and purity.

Spectroscopic Analysis

Based on the compound's structure, the following spectroscopic profiles can be anticipated:

NMR Spectroscopy

Expected key signals in 1H NMR (400 MHz, CDCl3):

- δ 8.1-8.3 (m, aromatic protons adjacent to nitro group)

- δ 7.4-7.6 (m, remaining aromatic protons)

- δ 3.3-3.7 (m, piperidine CH2-N protons)

- δ 2.5-2.6 (s, aromatic methyl group)

- δ 1.4-1.8 (m, piperidine CH2 protons)

- δ 1.3-1.4 (s, tert-butyl protons)

This profile is consistent with patterns observed in similar compounds: "1H NMR (400MHz, CDCl3) 1.50-1.70 (m, 4H, 2 x CH2), 1.90-1.97 (m, 2H, CH2), 2.00-2.05 (m, 2H, CH2), 2.21 (s, 3H, CH3), 2.38 (m, H, CH), 2.55 (m, 2H, CH2), 2.74 (s, 3H, CH2), 2.96-3.04 (m, 4H, 2 x CH2)".

Mass Spectrometry

Expected key fragments:

- [M+H]+ for the molecular ion

- Loss of tert-butyl group

- Fragmentation patterns characteristic of nitroaromatic compounds

Chromatographic Analysis

HPLC analysis parameters for purity determination:

| Parameter | Specification | Notes |

|---|---|---|

| Column | C18 reversed phase | Most versatile for this compound class |

| Mobile phase | Acetonitrile/water gradient | Typical 5-95% acetonitrile over 20 min |

| Detection | UV at 254 nm and 280 nm | Based on aromatic and nitro chromophores |

| Temperature | 25°C | Standard condition |

| Flow rate | 1.0 mL/min | Optimized for resolution |

Similar compounds have been analyzed using comparable methods: "HPLC (gradient A): ret time = 7.36; purity: >95%".

Comparative Analysis of Synthetic Routes

Each synthetic approach offers distinct advantages and challenges that should be considered when selecting a preparation method.

Efficiency Comparison

| Synthetic Route | Expected Yield | Key Advantages | Limitations | Resource Requirements |

|---|---|---|---|---|

| Amide Coupling | 60-80% | Direct approach, well-documented | Coupling agent cost | Moderate |

| Carbamoylation | 50-70% | Versatile intermediates | Multiple steps | High |

| Boc-Piperidine Derivatization | 70-90% | Higher yields, cleaner reactions | Starting material cost | Low to moderate |

Documented yields for similar coupling reactions support these estimates: "With potassium acetate; In acetonitrile; Heating/reflux" provided yields of approximately 79% for related compounds.

Scalability Considerations

| Scale | Preferred Method | Critical Factors | Process Adaptations |

|---|---|---|---|

| Laboratory (1-10g) | Amide coupling | Purification efficiency | Column chromatography |

| Medium (10-100g) | Boc-piperidine derivatization | Heat transfer, mixing | Optimized reaction vessels |

| Large (>100g) | Carbamoylation | Safety, waste management | Continuous flow processing |

Evidence from scaled preparations suggests that "tert-Butyl 4-(methylamino)piperidine-1-carboxylate (800mg, 3.7mmol)" scale reactions can achieve yields of approximately 79% using optimized conditions.

Q & A

Q. Which in silico tools predict metabolic pathways and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMET Predictor to identify likely metabolites (e.g., nitro reduction to amine) .

- CYP450 Inhibition Assays : Test cytochrome P450 inhibition in human liver microsomes to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.